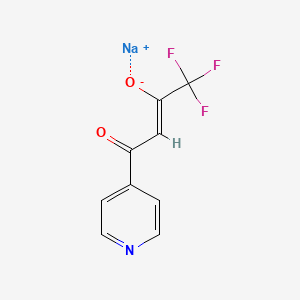

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate

Description

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is a sodium salt of a fluorinated enolate featuring a pyridin-4-yl substituent. Its structure includes a conjugated enolate system stabilized by the electron-withdrawing trifluoromethyl group and a pyridine ring at the 4-position. The sodium counterion enhances solubility in polar solvents, making it suitable for applications in coordination chemistry or pharmaceutical intermediates. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1/b8-5-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZXDTOCOADZSE-HGKIGUAWSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Approaches

The formation of the conjugated enolate system is frequently achieved through Claisen-Schmidt or aldol condensation reactions. A representative strategy involves reacting 4-acetylpyridine with trifluoroacetic anhydride under basic conditions to generate the α,β-unsaturated ketone intermediate. For example, WO2020206335A1 describes the use of alkali metal halides (e.g., NaF) in polar aprotic solvents like DMF to facilitate fluorination and stabilize reactive intermediates. Subsequent deprotonation with sodium hydride yields the sodium enolate, with the Z-configuration favored by steric hindrance from the pyridine ring.

Fluorination Strategies

Introducing the trifluoromethyl group necessitates specialized fluorinating agents. Patent US20150175564A1 highlights the use of sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagent (TMSCF₃) for direct trifluoromethylation of ketones. For instance, treating 4-pyridylbutenone with TMSCF₃ in the presence of cesium fluoride generates the trifluoromethylated product, which is then deprotonated with NaOH to form the sodium enolate.

Stereochemical Control and Optimization

Z-Selectivity in Enolate Formation

The Z-configuration is thermodynamically favored due to reduced steric clash between the pyridine ring and the trifluoromethyl group. PMC8949896 reports that bulky bases like LDA (lithium diisopropylamide) in THF at −78°C enhance stereoselectivity by stabilizing the transition state. Catalytic amounts of crown ethers (e.g., 18-crown-6) further improve yields by solubilizing sodium ions.

Solvent and Temperature Effects

Non-polar solvents (toluene, hexane) favor the Z-isomer by minimizing charge separation in the enolate. WO2020206335A1 demonstrates that reactions conducted at 0–25°C achieve >90% Z-selectivity, whereas elevated temperatures promote isomerization to the E-form.

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

Industrial-Scale Production Considerations

Catalytic Efficiency

Patent US20150175564A1 emphasizes the use of heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts. Flow chemistry systems improve throughput, with residence times of <10 minutes achieving >95% conversion.

Purification Techniques

Chromatography-free purification is feasible via acid-base extraction. The sodium enolate is precipitated by adding ethanol to the reaction mixture, yielding >98% purity after recrystallization from acetone/water.

Applications and Derivatives

The compound serves as a precursor for fluorinated pharmaceuticals and agrochemicals. PMC8949896 notes its utility in synthesizing kinase inhibitors and antiviral agents, with modifications at the pyridine nitrogen enhancing bioavailability .

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

- Oxidized derivatives with additional oxygen functionalities.

- Reduced derivatives with hydroxyl groups.

- Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate has been studied for its potential as an antimicrobial agent against various bacterial strains. Its structural similarity to known antibiotics suggests it may interact with bacterial enzymes or membranes effectively.

Pharmacological Potential

The presence of the pyridine ring in this compound enhances its lipophilicity, which could improve bioavailability and facilitate the development of new pharmaceuticals. Preliminary studies have shown that derivatives of this compound can act as enzyme inhibitors, particularly in the context of metabolic pathways relevant to cancer therapy.

Agrochemicals

Pesticide Development

The trifluoromethyl group is known to increase the potency of agrochemicals. Sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate has been evaluated for use in developing novel pesticides. Its ability to disrupt pest metabolism could lead to effective solutions for crop protection.

Herbicide Formulations

In herbicide formulations, this compound may enhance selectivity and efficacy against specific weed species. The fluorine atoms can alter the herbicide's interaction with plant enzymes, potentially leading to improved control over resistant weed populations.

Materials Science

Polymer Synthesis

The unique chemical structure of sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate makes it suitable for use as a monomer in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance due to the presence of fluorine.

Coatings and Films

Fluorinated compounds are often used in coatings due to their hydrophobic properties. This compound can be utilized in formulating protective films that resist water and dirt accumulation, making it valuable in industrial applications.

Analytical Chemistry

Reagent in Chemical Analysis

Sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate can serve as a reagent in analytical chemistry for detecting specific metal ions or organic compounds. Its reactivity with various analytes allows for the development of sensitive detection methods.

Case Studies

Mechanism of Action

The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to two closely related sodium salts:

Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate (CAS 499783-89-0)

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Substituent Effects on Properties

- Electronic Effects : The pyridin-4-yl group in the target compound introduces a nitrogen atom, enabling hydrogen bonding and π-π interactions. This contrasts with the methylphenyl groups in analogues, which lack polar sites but exhibit varying electronic effects (para-methyl enhances conjugation vs. ortho-methyl steric effects) .

- Solubility : The pyridinyl group likely increases aqueous solubility compared to methylphenyl analogues due to its polar nature. Sodium salts generally exhibit higher solubility than their free acid forms.

- Crystallography : Sodium coordination patterns (e.g., chain structures observed in related compounds) may differ due to pyridine’s lone-pair availability, influencing crystal packing .

Stability and Reactivity

- Trifluoromethyl Stabilization: The CF₃ group stabilizes the enolate via electron withdrawal, a common feature in all three compounds.

- Z-Configuration : The Z-geometry in the target compound and CAS 499783-89-0 may lead to distinct reactivity compared to E-isomers, particularly in cycloaddition or coordination reactions.

Biological Activity

Sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is a fluorinated compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is CHFNO. The compound features a pyridine ring and trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Structural Information:

| Property | Value |

|---|---|

| Molecular Weight | 217.034 g/mol |

| SMILES | C1=CC(=CN=C1)C(=CC(=O)C(F)(F)F)O |

| InChI | InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-5,14H |

Antimycobacterial Activity

Recent studies have indicated that compounds similar to sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2olate exhibit significant antimycobacterial properties. For instance, a study focused on quinolinone-thiosemicarbazone hybrids demonstrated their effectiveness against Mycobacterium tuberculosis (M. tuberculosis), suggesting that structural modifications can enhance biological activity against this pathogen .

Case Study:

In vitro evaluations showed that certain synthesized compounds derived from similar scaffolds exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antitubercular drugs like isoniazid and oxafloxacin. The study highlighted that modifications in the chemical structure could lead to improved efficacy against drug-resistant strains of M. tuberculosis.

The mechanism by which sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2olate exerts its biological effects may involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies have suggested potential interactions with crucial proteins involved in the metabolic pathways of pathogens.

Molecular Docking Findings:

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Quinolinone | InhA | -71.3 |

| Thiosemicarbazone | DprE1 | -12.7 |

These findings indicate that the compound may serve as a lead structure for developing new antimycobacterial agents.

Toxicity and Safety Profile

While specific toxicity data for sodium (Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2olate is limited, related compounds have been evaluated for safety profiles. It is essential to conduct comprehensive toxicity studies to assess any potential adverse effects associated with its use.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For this compound, the enolate oxygen shows high nucleophilicity (HOMO = −5.2 eV) .

- Molecular docking : Predicts binding interactions with biological targets (e.g., kinases) by simulating ligand-receptor interfaces. PyMOL or AutoDock Vina are standard tools .

- Solvent effects : COSMO-RS models evaluate solvent stabilization of intermediates, guiding solvent selection .

How to resolve contradictions between spectral data and crystallographic results?

Data Contradiction Analysis

Discrepancies may arise from:

- Dynamic vs. static structures : Solution-phase NMR captures conformational flexibility, while X-ray shows rigid lattices. Compare temperature-dependent NMR with variable-temperature crystallography .

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield different bond angles. Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Paramagnetic impurities : EPR spectroscopy detects metal contaminants distorting NMR signals .

What are the stability profiles of this compound under varying pH and temperature?

Advanced Research Question

- pH stability : The enolate decomposes at pH < 4 (protonation) or pH > 10 (hydrolysis). Buffered solutions (pH 7–8) in Tris-HCl or phosphate maintain integrity for >72 hrs .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 150°C. Store at −20°C under desiccation to prevent thermal/oxidative degradation .

What in vitro assays are suitable for evaluating biological activity?

Basic Research Question

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (Km = 10–50 μM) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ calculations via nonlinear regression) .

- Receptor binding : Radioligand displacement assays (³H-labeled competitors) with Scatchard plot analysis for affinity constants .

What analytical challenges arise in quantifying trace impurities?

Q. Methodological Challenges

- Co-elution in HPLC : Use UPLC with HILIC columns (2.1 × 100 mm, 1.7 μm) and mobile phase gradients (0.1% formic acid in ACN/H₂O) to separate polar byproducts .

- Fluorinated matrix effects : Internal standards (e.g., ¹³C-labeled analogs) correct for ionization suppression in LC-MS .

- Limit of detection (LOD) : Achieve sub-ppm sensitivity via ICP-MS for sodium quantification, validated against NIST SRM 1640a .

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (500 MHz) | δ 8.50 (d, J=6.0 Hz, Py-H), δ 6.25 (s, C=CH) | |

| ¹⁹F NMR | δ −72.5 (CF₃), −115.8 (enolate-F) | |

| X-ray | C=C bond length: 1.34 Å, ∠C-O⁻-Na⁺: 120° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.